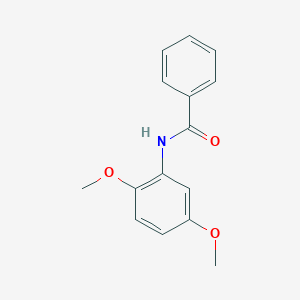
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) is a chemical compound with the molecular formula C63H116O12 and a molecular weight of 1065.59 g/mol . It is a clear, pale-yellow, oily liquid with a mild odor . This compound is also known by other names such as 1,2,3-Propanetriol tris (12-acetoxyoctadecanoate) and Tris [12-(acetyloxy)octadecanoic acid]1,2,3-propanetriyl ester .
Métodos De Preparación
The synthesis of 1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) involves the esterification of glycerol with 12-(acetoxy)octadecanoic acid . The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Análisis De Reacciones Químicas
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) involves its interaction with lipid membranes and enzymes involved in lipid metabolism . The compound can be hydrolyzed by lipases to release glycerol and 12-(acetoxy)octadecanoic acid, which can then participate in various metabolic pathways . Its ability to form stable emulsions also makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs .
Comparación Con Compuestos Similares
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) can be compared with other similar compounds such as:
1,2,3-Propanetriyl tris[12-(hydroxy)octadecanoate]: This compound has hydroxyl groups instead of acetoxy groups, making it more hydrophilic and less stable in emulsions.
1,2,3-Propanetriyl tris[12-(methoxy)octadecanoate]: The methoxy groups provide different chemical reactivity and solubility properties compared to the acetoxy groups.
1,2,3-Propanetriyl tris[12-(acetoxy)hexadecanoate]: This compound has a shorter carbon chain, affecting its physical properties and interactions with lipid membranes.
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) is unique due to its specific ester groups and long carbon chains, which confer distinct physical and chemical properties .
Propiedades
Número CAS |
139-43-5 |
|---|---|
Fórmula molecular |
C63H116O12 |
Peso molecular |
1065.6 g/mol |
Nombre IUPAC |
2,3-bis(12-acetyloxyoctadecanoyloxy)propyl 12-acetyloxyoctadecanoate |
InChI |
InChI=1S/C63H116O12/c1-7-10-13-34-43-57(72-54(4)64)46-37-28-22-16-19-25-31-40-49-61(67)70-52-60(75-63(69)51-42-33-27-21-18-24-30-39-48-59(74-56(6)66)45-36-15-12-9-3)53-71-62(68)50-41-32-26-20-17-23-29-38-47-58(73-55(5)65)44-35-14-11-8-2/h57-60H,7-53H2,1-6H3 |
Clave InChI |
FNOXLRARSOMOQK-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |
Key on ui other cas no. |
139-43-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


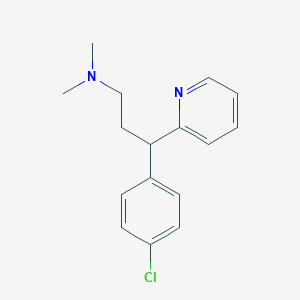

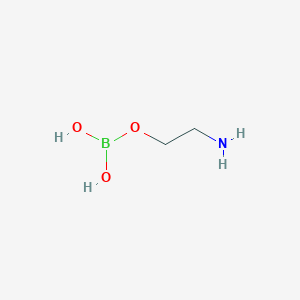

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)

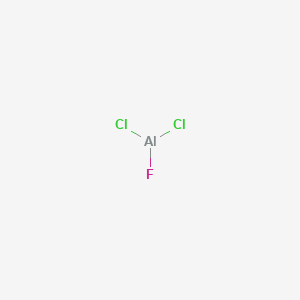


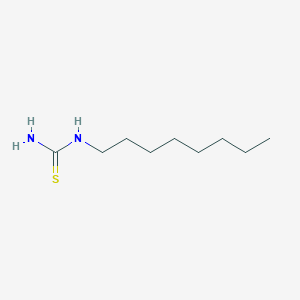

![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)

